4-Chlorobenzeneseleninic acid
Overview
Description
4-Chlorobenzeneseleninic acid is an organoselenium compound with the molecular formula C6H5ClO2Se and a molecular weight of 223.52 g/mol It is a derivative of benzeneseleninic acid, where a chlorine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzeneseleninic acid can be synthesized through the oxidation of 4-chlorophenylselenol or 4-chlorophenylselenide using oxidizing agents such as nitric acid . The reaction typically involves the following steps:
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Oxidation of 4-chlorophenylselenol
- React 4-chlorophenylselenol with nitric acid under controlled conditions.
- The reaction mixture is then heated to facilitate the oxidation process.
- The product is purified through recrystallization.
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Oxidation of 4-chlorophenylselenide
- React 4-chlorophenylselenide with an oxidizing agent such as hydrogen peroxide or nitric acid.
- The reaction is carried out at an elevated temperature to ensure complete oxidation.
- The product is isolated and purified through standard techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification steps may include distillation, crystallization, and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzeneseleninic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form 4-chlorophenylselenol or other lower oxidation state selenium compounds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Higher oxidation state selenium compounds.
Reduction: 4-chlorophenylselenol.
Substitution: Various substituted benzeneseleninic acids.
Scientific Research Applications
4-Chlorobenzeneseleninic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: It is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of selenium-based drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chlorobenzeneseleninic acid involves its ability to undergo redox reactions, which can influence various biological and chemical processes. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The pathways involved may include oxidative stress response, modulation of cellular redox state, and interaction with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzeneseleninic acid: The parent compound without the chlorine substitution.
4-Bromobenzeneseleninic acid: Similar structure with a bromine atom instead of chlorine.
4-Iodobenzeneseleninic acid: Similar structure with an iodine atom instead of chlorine.
Uniqueness
4-Chlorobenzeneseleninic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and properties The chlorine substitution can affect the compound’s electron density, making it more reactive in certain chemical reactions compared to its non-substituted counterpart
Properties
IUPAC Name |
4-chlorobenzeneseleninic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2Se/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOHPHMDSXOTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408121 | |
Record name | 4-Chlorobenzeneseleninic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20753-53-1 | |
Record name | 4-Chlorobenzeneseleninic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20753-53-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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